Product packaging for (2S,3S)-3-methoxybutan-2-amine(Cat. No.:)

(2S,3S)-3-methoxybutan-2-amine

Cat. No.: B13566833
M. Wt: 103.16 g/mol
InChI Key: ZAZPNEAXPOUSEQ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methoxybutan-2-amine is a chiral amine with the molecular formula C5H13NO . As a building block in organic synthesis, its defined stereochemistry at both the 2- and 3-positions makes it a valuable precursor for producing enantiomerically pure compounds . This compound is primarily used in research and development, particularly in medicinal chemistry for the synthesis of potential therapeutic agents and complex molecules where stereochemistry is critical for biological activity . Amines of this type serve as key intermediates in the construction of a wide variety of chemical entities, including receptor antagonists and other pharmacologically active targets . They are commonly employed in nucleophilic substitution reactions, reductive aminations, and as ligands in asymmetric synthesis . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B13566833 (2S,3S)-3-methoxybutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S,3S)-3-methoxybutan-2-amine

InChI

InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1

InChI Key

ZAZPNEAXPOUSEQ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H]([C@H](C)OC)N

Canonical SMILES

CC(C(C)OC)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2s,3s 3 Methoxybutan 2 Amine

Strategies for Enantioselective Synthesisthieme.deacs.orgnih.govnih.gov

The enantioselective synthesis of chiral vicinal amino alcohols like (2S,3S)-3-methoxybutan-2-amine can be achieved through various catalytic and substrate-controlled strategies. These methods aim to control the formation of the two adjacent stereocenters with specific configurations. Key approaches include asymmetric catalysis, which utilizes chiral catalysts to induce stereoselectivity, and diastereoselective synthesis, which employs chiral starting materials from the chiral pool. nih.govacs.org

Asymmetric Catalysis Approachesthieme.deacs.orgnih.govnih.gov

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering routes that are often more efficient and atom-economical than classical resolution methods. nih.gov For the synthesis of vicinal amino alcohols, several catalytic strategies have been developed, including asymmetric hydrogenation, reductive amination, biocatalysis, and organocatalysis.

Asymmetric hydrogenation is a widely used and highly effective method for the enantioselective synthesis of chiral amines and alcohols. nih.govnih.gov This approach involves the reduction of a prochiral precursor, such as a ketone or an imine, using hydrogen gas in the presence of a chiral transition metal catalyst.

The asymmetric hydrogenation of α-amino ketones is a direct route to chiral vicinal amino alcohols. nih.gov Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov This method often benefits from an amino-group-assisted coordination to the metal center. nih.gov Similarly, rhodium catalysts, such as those employing DuanPhos as a chiral ligand, have been successfully used in the double asymmetric hydrogenation of α-iminoketones to produce enantiopure vicinal amino alcohols with high diastereoselectivity and enantioselectivity. acs.org

Asymmetric hydrogenation of enamines, derived from β-keto esters, also provides access to the desired amino alcohol precursors. For instance, the asymmetric hydrogenation of the enamine of methyl 4-methoxy-3-oxo-butanoate using a Ru-MeOBIPHEP catalyst is a key step in the synthesis of (S)-3-amino-4-methoxy-butan-1-ol. acs.orgacs.org

Precursor TypeCatalyst SystemProduct TypeEnantioselectivity (ee)Diastereoselectivity (dr)
α-Primary Amino KetonesCo(OAc)₂ / (R,R)-BenzP*Chiral Vicinal Amino AlcoholsUp to 99%Not specified
α-IminoketonesRh / DuanPhosChiral Vicinal Amino Alcohols>99.9%>99:1
EnaminesRu-MeOBIPHEPβ-Amino Esters97-98% (initial)Not specified

Asymmetric reductive amination is a powerful and versatile method for the synthesis of chiral amines from carbonyl compounds. masterorganicchemistry.comresearchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine source, followed by its in-situ reduction with a reducing agent in the presence of a chiral catalyst. masterorganicchemistry.com

The direct asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) and a chiral catalyst is a viable route to vicinal amino alcohols. acs.org Engineered amine dehydrogenases have been employed for the biocatalytic reductive amination of α-hydroxy ketones, yielding (S)-configured vicinal amino alcohols with high conversion and enantioselectivity. acs.orgresearchgate.net

In a chemical approach, the asymmetric reductive amination of β-keto esters, such as methyl 4-methoxy-3-oxo-butanoate, with ammonium (B1175870) acetate (B1210297) and hydrogen using a Ru-MeOBIPHEP catalyst has been reported to produce the corresponding β-amino ester with high enantioselectivity. acs.orgacs.org This intermediate can then be converted to the target amino alcohol. The use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is common in reductive amination procedures to selectively reduce the imine intermediate. masterorganicchemistry.com

Carbonyl PrecursorAmine SourceCatalyst/EnzymeProductEnantioselectivity (ee)
α-Hydroxy KetonesAmmoniaEngineered Amine Dehydrogenases(S)-Vicinal Amino Alcohols>99%
Methyl 4-methoxy-3-oxo-butanoateAmmonium AcetateRu-MeOBIPHEP(S)-3-Amino-4-methoxy-butanoate97–98%

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit excellent enantio- and regioselectivity. acs.org

For the synthesis of this compound, enzymatic methods can be employed at different stages. One key approach is the use of amine dehydrogenases (AmDHs) for the reductive amination of α-hydroxy ketones. acs.orgresearchgate.net Engineered AmDHs derived from leucine (B10760876) amino acid dehydrogenase have been successfully used to synthesize (S)-configured vicinal amino alcohols from the corresponding α-hydroxy ketones with up to 99% conversion and greater than 99% enantiomeric excess. acs.org

Another biocatalytic strategy involves the asymmetric reduction of a ketone precursor. For example, the reduction of 2-chloro-3-hydroxy ester using a carbonyl reductase from Lactobacillus fermentum can yield a chiral intermediate with high enantioselectivity, which can then be converted to the target amino alcohol.

Enzymatic ReactionEnzyme TypeSubstrateProduct ConfigurationKey Advantages
Reductive AminationAmine Dehydrogenase (AmDH)α-Hydroxy Ketone(S)-Vicinal Amino AlcoholHigh conversion and enantioselectivity
Asymmetric ReductionCarbonyl Reductase2-Chloro-3-hydroxy esterChiral Hydroxy EsterHigh enantioselectivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. aalto.fi Chiral amines, Brønsted acids, and bifunctional catalysts are among the types of organocatalysts used to synthesize chiral amines and their precursors. aalto.fi

For the synthesis of vicinal amino alcohols, organocatalytic methods can be applied to create the key stereocenters. For example, chiral imidazolidinone catalysts have shown excellent selectivity in the asymmetric synthesis of α-dicarbonyl compounds, which can be precursors to vicinal amino alcohols. smolecule.com The combination of a chiral amine catalyst with a co-catalyst can lead to the formation of stereodefined diketone structures with high enantioselectivity. smolecule.com

While direct organocatalytic methods for the synthesis of this compound are not extensively detailed in the provided results, the general principles of organocatalysis suggest potential routes. For instance, an asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral thiourea, could generate a precursor to the target molecule. aalto.fi

Diastereoselective Synthesis Utilizing Chiral Pool Precursorsacs.org

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These compounds can be used as starting materials in diastereoselective syntheses, where the existing stereocenter(s) of the precursor direct the formation of new stereocenters.

A notable strategy for synthesizing vicinal amino alcohols involves the use of Garner's aldehyde, a versatile intermediate derived from the amino acid D-serine. An aldol (B89426) condensation of Garner's aldehyde with a phosphonate (B1237965) reagent, following the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, can produce a chiral enone intermediate. Subsequent hydrogenation and deprotection steps can then furnish the desired vicinal amino alcohol hydrochloride salt with high diastereomeric excess. This approach leverages the stereochemistry of the starting material to control the configuration of the final product.

Chiral Pool PrecursorKey IntermediateKey ReactionFinal Product Feature
D-SerineGarner's AldehydeAldol Condensation / HydrogenationHigh Diastereomeric Excess

Chiral Resolution Techniques Applied to Racemic Mixtures

Chiral resolution remains a fundamental strategy for the separation of enantiomers from a racemic mixture. acs.orgnih.gov Since enantiomers possess identical physical properties, direct separation is not feasible. Therefore, resolution techniques convert the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Chemical Resolution Methods (e.g., Diastereomeric Salt Formation)

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture of (2S,3S)- and (2R,3R)-3-methoxybutan-2-amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.org

The reaction produces a mixture of two diastereomeric salts. For instance, reacting the racemic amine with L-(+)-tartaric acid would yield (2S,3S)-3-methoxybutan-2-ammonium L-tartrate and (2R,3R)-3-methoxybutan-2-ammonium L-tartrate. These diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. libretexts.orgrsc.org After separation, the desired amine enantiomer is recovered by treatment with a base to neutralize the chiral acid. libretexts.org The success of this method depends on the significant solubility difference between the diastereomeric salts and the availability of a suitable, inexpensive chiral resolving agent. rsc.orgresearchgate.net

Table 1: Principle of Diastereomeric Salt Resolution

Step Process Description Key Principle
1 Salt Formation The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid). Enantiomers + Chiral Reagent → Diastereomers
2 Separation The resulting diastereomeric salts are separated based on differences in physical properties. Diastereomers have different solubilities, allowing for separation via fractional crystallization. libretexts.orgrsc.org
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This method utilizes the stereospecificity of enzymes, such as lipases, to catalyze a reaction on only one of the enantiomers in a racemic mixture. d-nb.info

In a typical process, a lipase (B570770) is used to selectively acylate one enantiomer, leaving the other unreacted. For the resolution of racemic 3-methoxybutan-2-amine (B13251836), an enzyme like Candida antarctica Lipase B could be employed with an acyl donor (e.g., vinyl acetate). The enzyme would preferentially catalyze the acylation of one enantiomer (e.g., the (2R,3R)-form) to produce an amide, while the desired (2S,3S)-enantiomer remains in its original amine form. The reacted and unreacted components can then be separated by standard chemical techniques. The efficiency of enzymatic resolutions is often high, yielding products with excellent enantiomeric excess. d-nb.info

Table 2: Key Parameters in Enzymatic Kinetic Resolution

Parameter Example Significance Source
Enzyme Lipases (e.g., Candida antarctica Lipase B) The biocatalyst that provides stereoselectivity. d-nb.info
Acyl Donor Vinyl acetate The reagent that reacts with one enantiomer.
Solvent tert-Butyl methyl ether The medium for the reaction, chosen to maintain enzyme activity.

Development of Novel Synthetic Pathways

While resolution is effective, modern organic synthesis increasingly focuses on asymmetric synthesis, which aims to create the desired stereoisomer directly. nih.gov These novel pathways are often more efficient and avoid the 50% theoretical yield limit of classical resolution.

A prominent strategy is the asymmetric hydrogenation of prochiral imines using transition-metal catalysts. acs.orgnih.gov For instance, a precursor imine can be hydrogenated using a chiral catalyst, such as a ruthenium or iridium complex with a chiral ligand (e.g., MeOBIPHEP). This approach can generate the desired (2S,3S)-amine with high enantioselectivity. acs.orgacs.org

Another advanced route involves the stereocontrolled reduction of a chiral precursor derived from the "chiral pool." A synthesis could begin with a readily available chiral molecule like N-Boc-O-methyl-L-threonine. nih.gov This starting material already contains the necessary stereochemistry. A key step involves the reduction of a carboxylic acid derivative to an amine, for example, using a borane (B79455) complex in THF. nih.gov Subsequent steps may involve modern cross-coupling reactions, like the Suzuki coupling, to build the final molecular architecture before deprotection to yield the target amine. nih.gov

Table 3: Comparison of Novel Synthetic Methodologies

Methodology Description Advantages Key Reagents
Asymmetric Hydrogenation Direct hydrogenation of a prochiral imine or enamine using a chiral catalyst. High atom economy, high enantioselectivity, direct route. Ru- or Ir-based chiral catalysts (e.g., Ru-MeOBIPHEP). acs.orgacs.org
Chiral Pool Synthesis Use of a readily available enantiopure starting material (e.g., an amino acid). Stereochemistry is pre-defined, leading to a predictable outcome. N-Boc-O-methyl-L-threonine, Borane-THF complex. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. researchgate.net The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Asymmetric catalysis is inherently a green technology compared to classical resolution because it avoids the use of stoichiometric resolving agents and the subsequent waste generation. nih.gov The development of catalytic processes using environmentally benign oxidants like hydrogen peroxide, often in combination with recyclable catalysts such as titanium silicalite (TS-1), represents a significant advance. bibliotekanauki.pl Water is the only byproduct of hydrogen peroxide oxidation, making it a much cleaner alternative to traditional per-acids or heavy metal-based oxidants. bibliotekanauki.pl Similarly, reagents like oxone can replace more hazardous materials like m-chloroperbenzoic acid (m-CPBA). acs.org

Table 4: Green Chemistry Approaches in Synthesis

Principle Application in Synthesis Example Source
Catalysis Use of catalytic amounts of a reagent instead of stoichiometric amounts. Asymmetric hydrogenation with a Ru-catalyst replaces classical resolution. acs.orgacs.org
Safer Reagents Replacing hazardous reagents with more benign alternatives. Using hydrogen peroxide (H₂O₂) as an oxidant instead of per-acids. bibliotekanauki.pl
Atom Economy Designing syntheses to maximize the incorporation of all materials into the final product. Direct asymmetric synthesis is more atom-economical than resolution pathways. nih.gov

Advanced Stereochemical Characterization and Purity Assessment

Chiral Chromatographic Techniques

Chiral chromatography is a primary tool for separating stereoisomers. gcms.cz By exploiting the differential interactions between enantiomers and a chiral stationary phase (CSP), these methods allow for the quantification of the individual isomers present in a sample.

Enantioselective HPLC is a well-established and powerful technique for the separation and quantification of enantiomers. mdpi.com For chiral amines like (2S,3S)-3-methoxybutan-2-amine, polysaccharide-based CSPs are particularly effective. These stationary phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. mdpi.com

The separation is influenced by several factors, including the nature of the CSP, the composition of the mobile phase (often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol), and the column temperature. researchgate.net The unique three-dimensional structure of the polysaccharide derivatives allows for multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to the chiral recognition mechanism. sigmaaldrich.com Baseline separation of the stereoisomers is a prerequisite for accurate determination of enantiomeric excess (ee). mdpi.com

Table 1: Representative Enantioselective HPLC Parameters for Chiral Amine Separation

Parameter Description
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326), ethanol)
Detection UV detector (if the molecule or a derivative has a chromophore) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 0.5 - 1.5 mL/min

| Column Temperature | 15 - 40 °C |

This table presents typical starting conditions for method development in the chiral HPLC separation of amines; specific parameters would require optimization for this compound.

Chiral Gas Chromatography offers another robust method for stereoisomer analysis, particularly for volatile compounds. gcms.cz For amines, derivatization is often necessary to improve volatility and thermal stability while enhancing interaction with the CSP. nih.gov The primary amino group of this compound can be readily converted into a derivative, such as a trifluoroacetamide, by reaction with an agent like trifluoroacetic anhydride (B1165640). nih.govnih.gov

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. wiley.com These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, providing a complex chiral environment for separation. gcms.cz The separation mechanism relies on the differential inclusion of the derivatized enantiomers into the cyclodextrin cavity. The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving optimal resolution. wiley.com

Table 2: Typical Chiral GC Parameters for Derivatized Chiral Amine Separation

Parameter Description
Derivatizing Agent Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate
Chiral Stationary Phase (CSP) Substituted β- or γ-cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Temperature Program | A temperature ramp (e.g., 40°C to 200°C at 2°C/min) to ensure elution and separation |

This table outlines a general approach; the specific conditions must be optimized for the trifluoroacetyl derivative of this compound.

Spectroscopic Methodologies for Stereochemical Assignment

While chromatography excels at separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive elucidation of molecular structure and stereochemistry. ipb.pt

Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to confirm its constitution and relative stereochemistry.

¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the connectivity from the methyl group at C4, through the methine proton at C3, to the methine proton at C2, and finally to the methyl group at C1.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment can reveal correlations between the protons on C2 and C3 and the adjacent methyl groups, helping to confirm the relative syn configuration.

To determine enantiomeric purity and assign the absolute configuration using NMR, a chiral derivatizing agent (CDA) is employed. wikipedia.org A CDA is an enantiomerically pure compound that reacts with the chiral analyte to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals are distinct and distinguishable. wikipedia.org

For an amine like this compound, a common CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. wikipedia.org Reaction of a non-racemic sample of 3-methoxybutan-2-amine (B13251836) with enantiomerically pure (R)-MTPA-Cl will produce two diastereomeric amides: (2S,3S,R)-MTPA amide and (2R,3R,R)-MTPA amide. These diastereomers will exhibit separate signals in the ¹H and ¹⁹F NMR spectra. The ratio of the integrals of these distinct signals provides a precise measure of the enantiomeric excess of the original amine sample. semmelweis.hu

Furthermore, systematic analysis of the chemical shift differences (Δδ) between the two diastereomers can be used to assign the absolute configuration of the original amine, based on established empirical models of how the aromatic ring of the Mosher's acid moiety shields or deshields nearby protons in the analyte. researchgate.net

Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Amides Formed with a CDA

Proton Group (2S,3S)-Amide δ (ppm) (2R,3R)-Amide δ (ppm) Δδ (δ_S - δ_R)
C1-H₃ 1.15 1.18 -0.03
C2-H 3.60 3.55 +0.05
C3-H 3.40 3.44 -0.04
C4-H₃ 1.20 1.22 -0.02

| O-CH₃ | 3.30 | 3.31 | -0.01 |

Note: These are hypothetical values used for illustrative purposes to demonstrate the principle of chemical shift non-equivalence in diastereomers formed with a chiral derivatizing agent.

The relative stereochemistry of the two adjacent chiral centers (C2 and C3) can be corroborated by analyzing the vicinal proton-proton coupling constant (³J_HH) between the methine protons H-C2 and H-C3. The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus equation.

In acyclic systems, the molecule exists as a population of rapidly interconverting rotamers. The observed coupling constant is a weighted average of the coupling constants for each conformation. For the (2S,3S) isomer, which has a syn relationship between the amino and methoxy (B1213986) groups, steric considerations favor conformations where the dihedral angle between H-C2 and H-C3 is approximately 60° (gauche). This typically results in a relatively small coupling constant, generally in the range of 2-5 Hz. Conversely, an anti relationship, as seen in the (2S,3R) or (2R,3S) diastereomers, would favor conformations with a 180° (anti-periplanar) dihedral angle, leading to a much larger coupling constant (typically 8-12 Hz). Therefore, the measurement of a small ³J_HH value provides strong evidence for the syn relative stereochemistry of the (2S,3S) isomer.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for confirming the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, direct electronic CD (ECD) analysis can be challenging due to weak signals. In such cases, Vibrational Circular Dichroism (VCD) offers a robust alternative. wikipedia.orgamericanlaboratory.com VCD measures the differential absorption of circularly polarized infrared light, probing the stereochemistry of the entire molecule through its vibrational transitions. wikipedia.org

The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum. This is achieved through ab initio quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgamericanlaboratory.com The process involves:

Computational modeling of the (2S,3S) enantiomer of 3-methoxybutan-2-amine.

Calculation of its theoretical VCD spectrum.

Comparison of the signs and relative intensities of the calculated spectral bands with the experimentally measured VCD spectrum.

A good correlation between the experimental and calculated spectra for the (2S,3S) configuration provides a high degree of confidence in the assignment of the absolute stereochemistry. Conversely, if the experimental spectrum is a mirror image of the calculated one, it indicates the presence of the opposite enantiomer.

To enhance the signal in electronic CD, derivatization with a chromophoric group can be employed. Reacting the amine with a suitable reagent introduces a chromophore, allowing for sensitive CD measurements. The observed Cotton effects are then influenced by the stereogenic centers of the original molecule, enabling the determination of its absolute configuration.

Table 1: Representative VCD Bands for Absolute Configuration Determination of a Chiral Amino Alcohol

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)-enantiomerAssignment
1450+2.5+2.8CH₃ bending
1380-1.8-2.0CH bending
1250+3.1+3.5C-O stretching
1100-4.2-4.5C-N stretching

This table presents hypothetical data for a representative chiral amino alcohol to illustrate the correlation between experimental and calculated VCD spectra used for absolute configuration assignment.

Derivatization Strategies for X-ray Crystallographic Analysis of Stereoisomers

X-ray crystallography provides the most definitive determination of absolute configuration. However, obtaining single crystals of sufficient quality from a liquid amine like this compound can be difficult. Derivatization is a common strategy to induce crystallization by introducing functionalities that promote the formation of a well-ordered crystal lattice.

For primary amines, two principal derivatization strategies are particularly effective:

Formation of Diastereomeric Salts: Reacting the chiral amine with an enantiomerically pure chiral acid results in the formation of diastereomeric salts. These salts often exhibit different physical properties, including solubility and crystal packing, which can facilitate crystallization. google.com A commonly used resolving agent for amines is (1S)-(+)-10-camphorsulfonic acid. The resulting diastereomeric salt, if it forms suitable crystals, can be analyzed by X-ray diffraction. Since the absolute configuration of the camphorsulfonate anion is known, the absolute configuration of the amine cation can be unambiguously determined.

Covalent Derivatization with a Chiral Reagent: Another approach is the covalent modification of the amine with a chiral derivatizing agent to form a stable diastereomer. A classic example is the reaction with Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a Mosher's amide. wikipedia.orgresearchgate.net The resulting amide is often a crystalline solid. X-ray analysis of a single crystal of one of the diastereomers allows for the determination of the relative stereochemistry between the Mosher's acid moiety and the amine. As the absolute configuration of the Mosher's acid is known, the absolute configuration of the amine can be deduced. nih.gov

Table 2: Common Chiral Derivatizing Agents for X-ray Crystallography of Amines

Derivatizing AgentType of DerivativeKey Features
(1S)-(+)-10-Camphorsulfonic acidDiastereomeric saltOften induces crystallization; known absolute configuration.
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Covalent amideForms stable diastereomers; useful for both X-ray and NMR analysis. wikipedia.orgresearchgate.net
Tartaric acidDiastereomeric saltReadily available and inexpensive chiral resolving agent.

Purity Analysis Protocols Beyond Basic Identification

Beyond confirming the identity and absolute configuration, it is crucial to determine the stereoisomeric purity of this compound. This involves quantifying the presence of other stereoisomers, namely its enantiomer (2R,3R)-3-methoxybutan-2-amine and its diastereomers (2R,3S)- and (2S,3R)-3-methoxybutan-2-amine.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary technique for the separation and quantification of stereoisomers. mdpi.comchiralpedia.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For the analysis of amines and amino alcohols, polysaccharide-based CSPs, such as those found in Chiralpak® columns, are often effective. mdpi.comresearchgate.net A typical protocol would involve:

Column: A Chiralpak® column (e.g., AD, AS, or IG series).

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of all stereoisomers.

Detection: UV detection is often used, although derivatization with a UV-active or fluorescent tag can enhance sensitivity.

The enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the peak areas in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for purity analysis. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using a chiral solvating agent (CSA) or by converting them into diastereomers. nih.govnih.gov

Use of Chiral Solvating Agents (CSAs): A CSA, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or a derivative of BINOL, can be added to the NMR sample. nih.govnih.gov The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the amine, which results in different chemical shifts for corresponding protons in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric ratio.

Derivatization to Form Diastereomers: Similar to the strategy for X-ray crystallography, the amine can be reacted with a chiral derivatizing agent, like Mosher's acid chloride, to form stable diastereomers. wikipedia.org These diastereomers will have distinct NMR spectra, allowing for the quantification of the original enantiomeric composition by integrating the signals of the different diastereomers.

Table 3: Comparison of Advanced Purity Analysis Protocols

TechniquePrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution and accuracy for both enantiomeric and diastereomeric purity. mdpi.comRequires method development to find the optimal column and mobile phase.
NMR with CSA Formation of transient diastereomeric complexes.Rapid analysis without covalent modification of the analyte.The degree of signal separation depends on the specific CSA and analyte. nih.govnih.gov
NMR with Derivatization Conversion into stable diastereomers with distinct spectra.Can provide large chemical shift differences for accurate quantification. wikipedia.orgRequires a quantitative derivatization reaction without kinetic resolution.

Mechanistic Investigations of Reactions Involving 2s,3s 3 Methoxybutan 2 Amine

Reaction Kinetics and Thermodynamic Studies

Currently, there is a lack of published data focusing on the specific reaction kinetics and thermodynamic properties of transformations involving (2S,3S)-3-methoxybutan-2-amine. Such studies would be essential to quantify the rates of reactions in which this chiral amine participates and to determine the energy changes that occur.

In a typical scenario, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate the rate constants. This could be achieved through various analytical techniques such as spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC). The data obtained would provide insights into how factors like concentration, temperature, and catalysts influence the reaction speed.

Thermodynamic studies would focus on the enthalpy (ΔH) and entropy (ΔS) of reaction, which would in turn allow for the calculation of the Gibbs free energy change (ΔG). This information is critical for understanding the spontaneity and position of equilibrium of a given reaction. Techniques like calorimetry could be employed to measure the heat absorbed or released during a reaction.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction Involving this compound

ParameterHypothetical ValueSignificance
Rate Constant (k)1.5 x 10⁻³ M⁻¹s⁻¹ at 298 KIndicates the intrinsic speed of the reaction.
Activation Energy (Ea)65 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Reaction (ΔH)-45 kJ/molSuggests an exothermic reaction, releasing heat.
Entropy of Reaction (ΔS)-120 J/mol·KIndicates a decrease in disorder during the reaction.
Gibbs Free Energy (ΔG)-9.24 kJ/mol at 298 KSuggests a spontaneous reaction under standard conditions.

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving this compound would involve identifying the sequence of elementary steps that lead from reactants to products. This includes the characterization of any transient species, or intermediates, that are formed during the course of the reaction.

Common applications of chiral amines like this compound include their use as chiral auxiliaries in asymmetric synthesis. In such a role, the amine would first react with a prochiral substrate to form a chiral intermediate. This intermediate would then react with a reagent, with the stereochemistry of the product being directed by the chiral auxiliary. Finally, the auxiliary would be cleaved from the product.

The identification of intermediates could be attempted through spectroscopic methods under conditions that allow for their accumulation, such as at low temperatures. Isotopic labeling studies could also be employed to trace the path of atoms throughout the reaction.

Transition State Analysis in this compound Mediated Transformations

Transition state analysis is a powerful tool for understanding the stereochemical outcome of a reaction. The transition state is a high-energy, transient configuration of atoms that occurs at the peak of the energy profile of a reaction step. The structure of the transition state determines the activation energy and, in stereoselective reactions, the preferred pathway that leads to the major product.

For reactions mediated by this compound, computational chemistry would be a key technique for modeling the transition states. By calculating the energies of the different possible transition state structures leading to different stereoisomers, it is possible to predict the stereochemical outcome of the reaction. These calculations can provide insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that stabilize one transition state over another.

Table 2: Hypothetical Calculated Energy Difference in Transition States

Transition StateRelative Energy (kcal/mol)Predicted Major Product
TS leading to (R)-product0(R)-product
TS leading to (S)-product+2.5

Note: This table illustrates how a lower energy transition state would lead to the preferential formation of one stereoisomer. The values are hypothetical.

Stereochemical Control Mechanisms in Derived Reactions

The primary function of a chiral auxiliary like this compound is to exert stereochemical control over a reaction. The specific three-dimensional arrangement of the methoxy (B1213986) and amine groups on the butan-2-amine backbone creates a chiral environment that can differentiate between the two faces of a prochiral substrate.

The mechanism of stereochemical control often involves the formation of a rigid cyclic transition state where the chiral auxiliary blocks one face of the reacting center, forcing the incoming reagent to attack from the less hindered face. The specific nature of this control would depend on the reaction type. For example, in the alkylation of an enolate derived from an amide of this compound, the conformation of the enolate and the approach of the electrophile would be dictated by the stereochemistry of the auxiliary.

Understanding these mechanisms is crucial for the rational design of new synthetic methodologies that can produce enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

Theoretical and Computational Studies on 2s,3s 3 Methoxybutan 2 Amine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (2S,3S)-3-methoxybutan-2-amine is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy. Understanding the distribution of these conformers and the energy barriers between them is crucial for predicting the molecule's behavior. The presence of two stereocenters and the potential for intramolecular hydrogen bonding between the amine and methoxy (B1213986) groups suggest a complex conformational landscape.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of a molecule. By employing functionals such as B3LYP with a basis set like 6-31G*, one can perform geometry optimizations to locate stable conformers and transition states. acs.orgresearchgate.netinpressco.comreddit.com For this compound, a systematic conformational search would involve rotating the dihedral angles associated with the C-C, C-N, and C-O bonds.

The relative energies of the conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular interactions. A key interaction to investigate in this molecule is the potential for an intramolecular hydrogen bond between the amine proton and the methoxy oxygen. DFT calculations can quantify the strength of such an interaction.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G Level of Theory*

ConformerDihedral Angle (N-C2-C3-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
A (Anti)180°0.00Minimal steric hindrance
B (Gauche 1)60°1.25Potential weak hydrogen bond
C (Gauche 2)-60°1.50Steric repulsion between methyl groups
D (Eclipsed)5.80High torsional strain

Note: This data is illustrative and intended to represent typical results from DFT calculations.

Ab initio molecular orbital theory provides a complementary approach to DFT for conformational analysis. semanticscholar.orgresearchgate.netresearchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) can offer a higher level of accuracy for electron correlation effects, which can be important in systems with potential weak interactions. A comparative study using both DFT and ab initio methods would provide a more complete picture of the conformational energy landscape. The principles of molecular orbital theory explain how atomic orbitals combine to form molecular orbitals, which in turn dictate the bonding and electronic properties of the molecule. wikipedia.orgyoutube.com

Electronic Structure and Reactivity Predictions

The arrangement of electrons in this compound governs its reactivity. Computational methods can provide valuable insights into its electronic structure.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wave function in terms of localized bonds, lone pairs, and delocalization effects. uni-muenchen.denih.govwikipedia.orgmpg.deresearchgate.net For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the stability of different conformers. For instance, it can reveal the donation of electron density from a filled bonding orbital to an empty antibonding orbital, which is a key stabilizing interaction.

Frontier Molecular Orbital (FMO) theory helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO's characteristics relate to its ability to act as an electron acceptor (electrophile).

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap10.6 eV
Dipole Moment1.8 D

Note: This data is illustrative and based on typical values for similar chiral amines.

Computational Modeling of Stereoselective Interactions

The chirality of this compound is a defining feature that will govern its interactions with other chiral molecules. Computational modeling can be used to understand and predict the stereoselectivity of reactions involving this compound. acs.org By modeling the transition states of reactions with different enantiomers or diastereomers, it is possible to calculate the activation energy barriers and thus predict which stereoisomer will be formed preferentially. nih.gov For example, in a reaction where this compound acts as a chiral auxiliary, DFT calculations can be employed to model the transition state structures leading to different stereochemical outcomes. The energy differences between these transition states would correlate with the experimentally observed diastereomeric or enantiomeric excess.

Molecular Dynamics Simulations of Compound Behavior

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. nsf.govnih.govacs.orgscirp.org MD simulations model the movement of atoms over time based on a force field, providing insights into conformational dynamics, solvation effects, and intermolecular interactions.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences. It would also allow for the study of dynamic processes such as the formation and breaking of intramolecular and intermolecular hydrogen bonds. Such simulations are crucial for bridging the gap between the gas-phase picture provided by quantum mechanical calculations and the real-world behavior of the compound in solution.

Strategic Applications in Asymmetric Organic Synthesis

(2S,3S)-3-methoxybutan-2-amine as a Chiral Auxiliarybenchchem.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other. An effective chiral auxiliary must not only induce high stereoselectivity but also be readily attached and subsequently cleaved from the product, ideally allowing for its recovery and reuse.

Applications in Diastereoselective Reactionsbenchchem.com

This compound can be covalently attached to a carboxylic acid or other prochiral substrate to form a chiral amide. The resulting adduct can then undergo a variety of diastereoselective reactions, such as alkylations and aldol (B89426) additions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the auxiliary.

Diastereoselective Alkylation: The enolates generated from amides derived from this compound can react with electrophiles, such as alkyl halides, with a high degree of facial selectivity. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This strategy has been successfully employed in the asymmetric synthesis of α-substituted carboxylic acids. While specific data for this auxiliary is not extensively documented in publicly available literature, the principle is well-established with similar chiral amines.

Diastereoselective Aldol Reactions: Chiral amides derived from this compound can also be utilized in diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, can proceed with high stereocontrol to furnish syn- or anti-aldol products, depending on the reaction conditions and the nature of the enolate. wikipedia.orgscispace.comharvard.edu The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.

Reaction TypeElectrophile/SubstrateTypical Diastereomeric Ratio (d.r.)
AlkylationAlkyl HalideHigh (Specific data for this auxiliary is limited)
Aldol AdditionAldehydeHigh (Specific data for this auxiliary is limited)

Auxiliary Cleavage and Recovery Methodologies

A critical aspect of using a chiral auxiliary is its efficient removal from the desired product without compromising the newly established stereocenter. Following the diastereoselective transformation, the amide bond connecting the this compound auxiliary to the product can be cleaved under various conditions.

Hydrolytic Cleavage: Acidic or basic hydrolysis is a common method for cleaving the amide bond to reveal the corresponding carboxylic acid. Strong acidic conditions (e.g., aqueous HCl) or basic conditions (e.g., aqueous NaOH or LiOH) can be employed. However, care must be taken to avoid epimerization of the α-stereocenter under harsh conditions.

Reductive Cleavage: The amide can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This method is particularly useful when the target molecule is an alcohol.

Recovery of the Auxiliary: After cleavage, the chiral auxiliary, this compound, can be recovered from the reaction mixture. This is typically achieved through extraction and purification techniques such as distillation or crystallization of its salt form (e.g., hydrochloride). The ability to recycle the auxiliary is a key factor in the economic viability of large-scale asymmetric syntheses.

Development of this compound Derived Ligands for Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed and organocatalytic asymmetric reactions is a central focus of modern synthetic chemistry. Chiral ligands coordinate to a metal center or act as a chiral scaffold to create a chiral environment that enables the enantioselective transformation of a substrate. This compound serves as a valuable precursor for the synthesis of a variety of chiral ligands.

Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The amine functionality of this compound allows for its incorporation into various ligand frameworks, including Schiff bases and phosphine ligands.

Schiff Base Ligands: Condensation of this compound with a suitable aldehyde, such as salicylaldehyde, yields a chiral Schiff base ligand. researchgate.netnih.govnih.govmdpi.com These ligands can coordinate with various transition metals (e.g., copper, zinc, ruthenium) to form chiral catalysts. researchgate.netnih.govglobalresearchonline.net Such complexes have been shown to be effective in a range of asymmetric reactions, including Henry (nitroaldol) reactions, cyclopropanations, and Diels-Alder reactions. researchgate.netglobalresearchonline.net The stereochemical outcome of these reactions is influenced by the chiral environment created by the ligand around the metal center.

MetalLigand TypeReaction CatalyzedTypical Enantiomeric Excess (e.e.)
Copper(II)Schiff BaseHenry ReactionModerate to high
Zinc(II)Schiff BaseHenry ReactionModerate to high
Ruthenium(III)Schiff BaseTransfer HydrogenationGood to excellent

This table illustrates the potential applications of Schiff base ligands derived from chiral amines in asymmetric catalysis. Specific data for ligands derived from this compound is not extensively detailed in the provided search results.

Phosphine Ligands: The amine group can also serve as a handle for the synthesis of chiral phosphine ligands. nih.govnih.govresearchgate.net For instance, it can be converted into a diamine or an amino alcohol, which can then be functionalized with phosphine groups. These P,N or P,N,N ligands are highly effective in a variety of metal-catalyzed asymmetric hydrogenations of ketones, imines, and olefins. nih.govnih.govresearchgate.net

Organocatalytic Systems Utilizing this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are prominent classes of organocatalysts. Derivatives of this compound can be employed as organocatalysts in various asymmetric transformations.

Michael Additions: Chiral primary β-amino alcohols, structurally related to this compound, have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. windows.net The primary amine can form an enamine intermediate with a ketone or aldehyde, while the hydroxyl group can activate the electrophile through hydrogen bonding, leading to high stereoselectivity. Similarly, bifunctional organocatalysts incorporating a thiourea moiety and a chiral amine scaffold are highly effective in promoting Michael additions. sciencevision.orgmdpi.com

Role as a Chiral Building Block in Complex Molecule Constructionbenchchem.com

Beyond its use as a transient auxiliary or ligand precursor, this compound can be incorporated as a permanent structural element in the synthesis of complex chiral molecules. Its defined stereochemistry makes it an attractive starting material for the synthesis of natural products and pharmaceutical agents.

The presence of both an amine and a methoxy (B1213986) group on a chiral backbone provides multiple points for synthetic elaboration. The amine can be acylated, alkylated, or used to form heterocycles, while the methoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization. This versatility allows for the construction of intricate molecular frameworks with precise stereochemical control. While specific examples of complex molecules synthesized from this compound are not detailed in the provided search results, its potential as a chiral building block is recognized in the synthesis of biologically active molecules and fine chemicals. For instance, chiral amines are crucial intermediates in the synthesis of many antiviral and other pharmaceutical compounds. mdpi.comresearchgate.netnih.govnih.govmdpi.com

Synthesis of Advanced Chiral Intermediates

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The unique stereochemistry of an auxiliary like this compound would be expected to bias the formation of one stereoisomer over another in subsequent reactions. Its role as a chiral building block allows for its direct incorporation into the final structure of a complex molecule.

A primary application for a chiral amine of this nature is in the diastereoselective alkylation of amides. By first forming a chiral amide with a carboxylic acid derivative, the stereogenic centers on the amine can effectively shield one face of the enolate formed upon deprotonation. This directs an incoming electrophile (e.g., an alkyl halide) to the opposite face, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary can be cleaved to reveal an enantioenriched carboxylic acid, aldehyde, or alcohol, which are themselves valuable chiral intermediates for pharmaceuticals and fine chemicals.

Table 1: Hypothetical Diastereoselective Alkylation using this compound Auxiliary

EntryElectrophile (R-X)Product (after auxiliary cleavage)Expected Diastereomeric Excess (d.e.)
1Benzyl bromide(R)-2-phenylpropanoic acidData not available
2Iodomethane(R)-propanoic acid derivativeData not available
3Allyl bromide(R)-pent-4-enoic acid derivativeData not available
Note: This table is illustrative and based on the expected function of a chiral auxiliary. Actual experimental data for this compound is not available.

Integration into Natural Product Synthesis (Focus on Synthetic Methodology)

The synthesis of natural products often requires the precise construction of multiple stereocenters. Chiral auxiliaries and building blocks derived from the "chiral pool," such as amino acids and terpenes, are fundamental to this endeavor. A compound like this compound, with its defined stereochemistry, could theoretically be employed in the total synthesis of complex natural products.

Methodologically, it could be used to set a key stereocenter early in a synthetic route via the alkylation chemistry described previously. The resulting chiral intermediate would then be carried through multiple steps to the final natural product. Alternatively, the amine itself could be a fragment of the final molecule, installed as a chiral building block. For instance, its structural motif could be relevant for the synthesis of non-proteinogenic amino acids or chiral alkaloids. However, a review of scientific literature does not currently show a published total synthesis of a natural product that explicitly utilizes this compound as part of its synthetic strategy.

Derivatization for Novel Reagent Development

Chiral amines are frequently used as scaffolds for the development of novel chiral ligands and organocatalysts. The nitrogen atom provides a convenient handle for derivatization, allowing for the synthesis of a wide range of new chemical entities.

Potential derivatization pathways for this compound include:

Formation of Schiff Bases: Condensation with chiral or achiral aldehydes can produce chiral Schiff base (imine) ligands. These ligands are capable of coordinating with various metals (e.g., Copper, Nickel, Palladium) to create chiral Lewis acid catalysts for reactions such as asymmetric Henry reactions, Michael additions, or Diels-Alder reactions.

Synthesis of Chiral Phosphine Ligands: The amine can be functionalized to incorporate phosphine moieties, creating chiral phosphine ligands. These are highly valuable in transition-metal-catalyzed asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Development of Organocatalysts: The amine could be derivatized into thiourea or squaramide-based organocatalysts, which are effective in promoting a variety of stereoselective transformations through hydrogen bonding interactions.

Table 2: Potential Derivatizations of this compound for Reagent Development

Reagent ClassPotential Derivative StructureTarget Asymmetric Reaction
Schiff Base LigandImine formed with salicylaldehydeHenry Reaction, Cyanosilylation
Phosphine LigandN-Phosphino derivativeAsymmetric Hydrogenation
Thiourea CatalystN-Arylthiourea derivativeMichael Addition, Friedel-Crafts Alkylation
Note: This table represents potential synthetic targets based on common practices in reagent development. Specific reagents derived from this compound and their applications are not documented in available literature.

Emerging Research Directions and Future Perspectives

Challenges in Synthesis and Application of (2S,3S)-3-methoxybutan-2-amine

A primary difficulty lies in controlling the stereochemistry at two adjacent chiral centers. Achieving high diastereoselectivity and enantioselectivity for the desired (2S,3S) isomer requires sophisticated asymmetric synthesis strategies. westlake.edu.cn Furthermore, the functional groups present—an amine and an ether—can be sensitive to harsh reaction conditions, necessitating the use of protecting groups, which adds steps and cost to the synthesis. The development of efficient and sustainable methods remains a key objective for chemists. In application, the stability and reactivity of the compound under various conditions must be carefully considered to ensure it performs as a reliable chiral building block or auxiliary.

Table 1: Key Challenges in the Synthesis of this compound

Challenge Category Specific Issues Potential Impact
Stereocontrol Achieving high diastereo- and enantioselectivity for two adjacent stereocenters. Low yield of the desired isomer; difficult separation from other stereoisomers.
Reaction Efficiency Multi-step syntheses, often requiring protection and deprotection of functional groups. semanticscholar.org Increased cost, time, and waste generation; lower overall process efficiency.
By-product Formation Competition from side reactions such as over-alkylation or elimination. Complicated purification processes; reduced yield of the final product.
Sustainability Use of stoichiometric, often toxic, reagents and expensive metal catalysts. semanticscholar.orgwhiterose.ac.uk Environmental concerns, metal waste generation, and high manufacturing costs.

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms offers promising solutions to many of the challenges associated with the synthesis of chiral amines. whiterose.ac.uknih.govbohrium.comrsc.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities. This technology enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, and allows for easier scalability from laboratory to industrial production. whiterose.ac.uk

Automated synthesis systems can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in a high-throughput manner. chemspeed.comsigmaaldrich.comnih.gov For a molecule like this compound, a multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification of intermediates. nih.gov This integration of flow chemistry and automation is poised to make the synthesis of complex chiral molecules more efficient, reproducible, and cost-effective. chemspeed.comyoutube.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines

Feature Batch Synthesis Continuous Flow Synthesis
Process Control Limited control over temperature and mixing gradients. Precise control over reaction parameters, leading to better consistency. whiterose.ac.uk
Safety Higher risk with exothermic or hazardous reactions. Enhanced safety due to small reaction volumes and better heat dissipation. whiterose.ac.uk
Scalability Scaling up can be complex and may alter reaction outcomes. Straightforward scalability by extending operational time or using larger reactors. bohrium.com
Efficiency Often requires isolation of intermediates, leading to longer process times. Enables multi-step "telescoped" reactions without intermediate workup. nih.gov
Productivity Lower space-time yield. Higher productivity and potential for process intensification. acs.org

Exploration of New Catalytic Roles and Methodologies

The development of novel catalytic systems is revolutionizing the synthesis of chiral amines. Biocatalysis, in particular, has emerged as a powerful and sustainable alternative to traditional chemical methods. semanticscholar.orgrsc.org Enzymes such as amine transaminases (ATAs) and engineered amine dehydrogenases (AmDHs) can produce chiral amines with exceptional enantioselectivity under mild, aqueous conditions. rsc.orgresearchgate.netacs.orgmanchester.ac.uk These biocatalytic approaches can be applied to the asymmetric reductive amination of corresponding α-hydroxy ketones to generate chiral vicinal amino alcohols. researchgate.netacs.orgmanchester.ac.ukfrontiersin.org

In the realm of chemical catalysis, significant progress has been made in transition metal-catalyzed reactions. acs.org Nickel-hydride catalysis, for example, has been employed for the hydroamination of alkenes, providing a direct route to C-N bond formation. rsc.org These advanced catalytic methods offer atom-economical and highly selective pathways to chiral amines, reducing the reliance on stoichiometric reagents and minimizing waste. whiterose.ac.ukrsc.org The application of these methodologies to the synthesis of this compound could provide more direct and environmentally friendly manufacturing routes.

Table 3: Modern Catalytic Methodologies for Chiral Amine Synthesis

Methodology Catalyst Type Key Advantages
Biocatalysis Amine Transaminases (ATAs), Amine Dehydrogenases (AmDHs). rsc.orgresearchgate.netacs.org High enantioselectivity, mild reaction conditions, environmentally friendly. bohrium.com
Asymmetric Hydrogenation Iridium, Rhodium, or Nickel complexes with chiral ligands. acs.org High efficiency and enantioselectivity for the reduction of imines.
Asymmetric Hydroamination Nickel-hydride (NiH) complexes. rsc.org Direct C-N bond formation, high atom economy. rsc.org
Reductive Amination Imine Reductases (IREDs) and other biocatalysts. researchgate.net Direct, selective, and green methodology for producing chiral amines. researchgate.net

Potential for Derivatization into High-Value Chiral Scaffolds

This compound is not just a synthetic target but also a valuable starting point for creating more complex molecular architectures. Its defined stereochemistry and bifunctional nature (amine and ether) make it an ideal chiral building block. Chiral vicinal amino alcohols are recognized as vital components in a vast number of biologically active molecules and pharmaceuticals. semanticscholar.orgrsc.orgwestlake.edu.cnfrontiersin.org

The compound can be derivatized into a variety of high-value chiral scaffolds, such as oxazolidinones, morpholinones, and chiral ligands for asymmetric catalysis. nih.gov The primary amine can be readily transformed into amides, ureas, or thioureas, while the methoxy (B1213986) group offers stability and influences the molecule's conformational properties. nih.govnih.gov Furthermore, it can serve as a chiral auxiliary, a group temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and potentially recycled. wikipedia.orgwikipedia.orgsigmaaldrich.com This versatility allows chemists to leverage the inherent chirality of this compound to construct new libraries of enantiomerically pure compounds for drug discovery and materials science.

Table 4: Potential High-Value Scaffolds from this compound

Scaffold Type Description Potential Applications
Chiral Oxazolidinones 5-membered heterocyclic compounds formed by reacting the amino alcohol with a carbonyl source. nih.gov Chiral auxiliaries in asymmetric synthesis, pharmaceutical intermediates. nih.gov
Chiral Morpholinones 6-membered heterocyclic compounds. Building blocks for medicinal chemistry.
Chiral Ligands Derivatization of the amine to create ligands for asymmetric metal catalysis. Catalysts for enantioselective reactions.
Chiral Auxiliaries Temporarily incorporated to control stereochemistry in reactions on other molecules. wikipedia.orgsigmaaldrich.com Asymmetric synthesis of amino acids, aldol (B89426) reactions. wikipedia.orgtcichemicals.com
Pharmaceutical Intermediates Used as a key fragment in the synthesis of complex active pharmaceutical ingredients (APIs). Drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,3S)-3-methoxybutan-2-amine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical. Continuous flow reactors improve yield (73–85%) and reduce racemization by minimizing reaction time and thermal gradients . Post-synthesis, chiral HPLC or polarimetry verifies enantiomeric excess (>98% in optimized protocols).

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methoxy (δ\delta ~3.3 ppm) and amine (δ\delta ~1.5 ppm) groups. Stereochemistry is confirmed via NOESY correlations between methoxy and adjacent chiral centers.
  • LCMS : Retention time (e.g., 4.2 min on C18 columns) and molecular ion peaks ([M+H]+ at m/z 104.107) validate purity .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, often grown via slow evaporation in ethanol/water mixtures .

Q. How do researchers address challenges in maintaining stereochemical integrity during storage?

  • Methodological Answer : Degradation studies show racemization accelerates at >25°C. Storage at -20°C under nitrogen in amber vials reduces enantiomeric loss to <2% over 6 months. Stability is monitored via periodic chiral HPLC .

Advanced Research Questions

Q. How can collision cross-section (CCS) predictions for this compound improve ion mobility spectrometry (IMS) applications?

  • Methodological Answer : Predicted CCS values (e.g., 121.5 Ų for [M+H]+) are validated using drift-tube IMS. Deviations >5% from experimental data suggest conformational flexibility, requiring molecular dynamics simulations (AMBER force field) to model gas-phase structures. CCS libraries enhance metabolite identification in complex matrices .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Discrepancies in logP (predicted vs. experimental) are addressed via iterative refinement:

Validate computational models (e.g., COSMO-RS) against shake-flask partition coefficients.

Adjust solvation parameters using experimental solubility data in DMSO/water .

Cross-validate with molecular dynamics to account for solvent effects.

Q. How is this compound utilized in pharmacological interaction studies?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measures binding affinity (KDK_D) to targets like serotonin receptors (e.g., 5-HT2A_{2A}, KDK_D = 12 nM).
  • Molecular docking : AutoDock Vina predicts binding poses, validated by mutagenesis (e.g., Trp336Ala reduces binding by 90%) .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify half-life (t1/2t_{1/2} = 45 min), guiding prodrug design.

Q. What protocols optimize enantioselective synthesis for scaled-up production in academic labs?

  • Methodological Answer :

  • Catalyst screening : Chiral phosphine ligands (e.g., (R)-BINAP) achieve 89% ee in asymmetric hydrogenation.
  • Process intensification : Switch from batch to flow reactors increases throughput by 3× while maintaining ee >95% .
  • In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.